5-Bromo-3-chloro-2-fluoroaniline

Catalog No.
S818936
CAS No.
1517200-74-6
M.F
C6H4BrClFN
M. Wt
224.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-chloro-2-fluoroaniline

CAS Number

1517200-74-6

Product Name

5-Bromo-3-chloro-2-fluoroaniline

IUPAC Name

5-bromo-3-chloro-2-fluoroaniline

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

InChI

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2

InChI Key

PFYMUCZWLUYFDV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)F)Cl)Br

Canonical SMILES

C1=C(C=C(C(=C1N)F)Cl)Br

5-Bromo-3-chloro-2-fluoroaniline (CAS 1517200-74-6) is a highly specialized, polyhalogenated aniline building block utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals . Featuring a precise 2-fluoro, 3-chloro, and 5-bromo substitution pattern on an aniline core, this compound offers orthogonal reactivity profiles that are critical for complex multi-step synthesis [1]. The primary procurement value of this intermediate lies in its 5-bromo handle, which serves as a highly selective site for palladium-catalyzed cross-coupling reactions, while the 2-fluoro and 3-chloro groups provide essential steric and electronic modulation for downstream target binding [1]. It is typically procured by medicinal chemists and process engineers developing novel heterocyclic scaffolds, such as pyrido[4,3-b]indoles, where exact regiochemistry is non-negotiable for biological activity and manufacturability [1].

Attempting to substitute 5-Bromo-3-chloro-2-fluoroaniline with simpler analogs, such as 5-bromo-2-fluoroaniline or 3-chloro-2-fluoroaniline, introduces severe synthetic and performance penalties [1]. If a buyer procures 3-chloro-2-fluoroaniline and attempts downstream bromination, the conflicting ortho/para directing effects of the amine and halogens result in a complex mixture of regioisomers, requiring resource-intensive chromatographic separation and drastically lowering overall yield . Conversely, substituting with 5-bromo-2-fluoroaniline sacrifices the 3-chloro group, which is frequently required to fill specific hydrophobic pockets in target proteins (such as cGAS) and to optimize the lipophilicity (LogP) of the final API [1]. Procuring the exact 5-bromo-3-chloro-2-fluoroaniline scaffold is therefore essential to bypass regioselectivity bottlenecks and ensure the final molecule possesses the requisite pharmacophore elements without incurring the high costs of late-stage structural remediation [1].

Avoidance of Regioselectivity Bottlenecks in Precursor Synthesis

Synthesizing the specific 3-chloro-5-bromo substitution pattern de novo from simpler 2-fluoroaniline derivatives is notoriously inefficient due to conflicting directing effects [1]. Direct electrophilic bromination of 3-chloro-2-fluoroaniline yields a complex mixture of regioisomers, with significant off-target bromination at the 4- and 6-positions competing with the desired 5-bromo product. Procuring commercially available 5-Bromo-3-chloro-2-fluoroaniline guarantees high purity of the correct regioisomer, avoiding the typical >40% yield loss associated with off-target halogenation and the subsequent need for expensive, low-yielding chromatographic separations during scale-up .

Evidence DimensionTarget Regioisomer Yield and Process Efficiency
Target Compound Data>95% purity of the specific 5-bromo regioisomer upon procurement
Comparator Or BaselineDe novo bromination of 3-chloro-2-fluoroaniline
Quantified DifferencePrevents >40% yield loss to competing regioisomers
ConditionsElectrophilic aromatic bromination vs. direct procurement of the polyhalogenated building block

Eliminates a major synthetic bottleneck and costly purification steps in the scale-up of complex pharmaceutical intermediates.

Orthogonal Reactivity for Site-Selective Cross-Coupling

The tri-halogenated profile (F, Cl, Br) of 5-Bromo-3-chloro-2-fluoroaniline offers highly predictable orthogonal reactivity, which is critical for sequential functionalization [1]. Under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura), the C-Br bond at the 5-position undergoes oxidative addition significantly faster than the C-Cl or C-F bonds[1]. Compared to di-bromo fluoroaniline analogs where site-selectivity is statistically poor and prone to double-coupling, this compound allows for precise, mono-functionalization at the 5-position while retaining the 3-chloro and 2-fluoro groups intact for later synthetic elaboration [1].

Evidence DimensionChemoselectivity in Pd-catalyzed cross-coupling
Target Compound DataHigh site-selectivity for C-Br oxidative addition
Comparator Or BaselineDi-bromo fluoroaniline analogs
Quantified DifferencePrevents double-coupling and complex statistical product mixtures
ConditionsSuzuki-Miyaura or Buchwald-Hartwig cross-coupling conditions

Enables precise, single-site functionalization essential for building complex heterocyclic scaffolds without wasting expensive catalysts or starting materials.

High-Yield Sandmeyer Conversion for Polyhalobenzene Manufacturing

5-Bromo-3-chloro-2-fluoroaniline serves as an optimal, high-yielding precursor for the synthesis of complex polyhalobenzenes, such as 5-bromo-1,3-dichloro-2-fluorobenzene, via the Sandmeyer reaction . Diazotization of the aniline followed by treatment with hydrochloric acid and copper salts yields the target polyhalobenzene with an 83.1% yield and a highly favorable 12:1 regioselectivity ratio over regional isomers . Attempting to achieve this specific tetra-substituted benzene pattern through stepwise chlorination of less substituted fluorobenzenes results in significantly lower regiocontrol and overall yield, making the direct Sandmeyer conversion of this specific aniline the most viable industrial route .

Evidence DimensionTarget product yield and regioselectivity
Target Compound Data83.1% yield with a 12:1 regioselectivity ratio
Comparator Or BaselineStepwise chlorination of less substituted halobenzenes
Quantified DifferenceEnsures >80% yield of the specific 1,3-dichloro-2-fluoro-5-bromo pattern
ConditionsSandmeyer reaction (Diazotization with NaNO2/HCl followed by chlorination)

Provides a highly efficient, scalable route to complex polyhalogenated benzenes used in advanced agrochemicals and APIs.

Essential Structural Contribution to cGAS Inhibitor Binding Affinity

In the development of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole inhibitors targeting the cGAS pathway for autoinflammatory diseases, the 3-chloro substituent provided by 5-Bromo-3-chloro-2-fluoroaniline is a critical pharmacophore element [1]. Compared to derivatives synthesized from the simpler 5-bromo-2-fluoroaniline (which lacks the chlorine atom), the inclusion of the 3-chloro group strategically enhances lipophilicity and fills specific hydrophobic pockets within the target protein [1]. This structural feature significantly improves the binding affinity of the final API, making the procurement of this exact tri-substituted aniline a non-negotiable requirement for optimal drug candidate performance [1].

Evidence DimensionStructural contribution to target protein binding
Target Compound DataProvides essential 3-chloro group for hydrophobic pocket filling
Comparator Or BaselineAPIs derived from 5-bromo-2-fluoroaniline (lacking the 3-chloro group)
Quantified DifferenceEssential structural feature for optimal cGAS inhibitor activity
ConditionsStructure-activity relationship (SAR) optimization in cGAS inhibitor development

Justifies the procurement of this specific, higher-cost tri-substituted aniline over cheaper di-substituted analogs to ensure the biological efficacy of advanced medicinal chemistry programs.

Synthesis of cGAS Inhibitors and Advanced APIs

The compound is the premier starting material for synthesizing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives and other novel heterocyclic scaffolds targeting autoinflammatory diseases, where the specific 3-chloro-2-fluoro pattern is required for optimal target binding[1].

Precursor for Complex Polyhalobenzenes

It is the optimal precursor for the industrial-scale synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene via the Sandmeyer reaction, offering superior yields (83.1%) and regiocontrol (12:1 ratio) compared to alternative synthetic routes.

Site-Selective Cross-Coupling in Agrochemical Discovery

Ideal for agrochemical research programs requiring precise, single-site functionalization via Suzuki-Miyaura coupling, leveraging the highly reactive 5-bromo handle while retaining the 3-chloro and 2-fluoro groups to modulate the lipophilicity and metabolic stability of the final herbicide or pesticide candidate[1].

XLogP3

2.7

Dates

Last modified: 08-16-2023

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